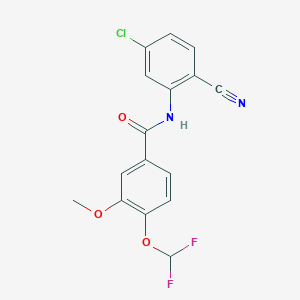![molecular formula C22H17F2N5O2S B10949780 N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949780.png)
N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves several steps. One common method includes the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione . This reaction typically occurs under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with various substituted aryl or heteryl amines to yield the final product .
Chemical Reactions Analysis
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-(AMINOCARBONYL)-4-PHENYL-2-THIENYL]-5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared to other pyrazolo[1,5-a]pyrimidine derivatives such as:
Zaleplon: A sedative agent used for the treatment of insomnia.
Indiplon: Another sedative agent with similar applications.
Ocinaplon: An anxiolytic agent.
These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their specific substituents, which confer unique biological activities and applications.
Properties
Molecular Formula |
C22H17F2N5O2S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-4-phenylthiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H17F2N5O2S/c23-19(24)16-8-14(12-6-7-12)26-17-9-15(28-29(16)17)21(31)27-22-18(20(25)30)13(10-32-22)11-4-2-1-3-5-11/h1-5,8-10,12,19H,6-7H2,(H2,25,30)(H,27,31) |
InChI Key |
GNHLOKUYYLIKHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B10949702.png)
![(3E)-N-(2,4-dimethylphenyl)-3-[2-(2-methyl-3-phenylpropanoyl)hydrazinylidene]butanamide](/img/structure/B10949703.png)
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10949713.png)
![{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10949718.png)
![N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide](/img/structure/B10949724.png)

![N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B10949731.png)
![N-(2,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10949733.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10949735.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10949744.png)
![{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(morpholin-4-yl)methanone](/img/structure/B10949747.png)
![3,6-dichloro-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B10949750.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10949766.png)
![7-amino-3-({[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10949769.png)
